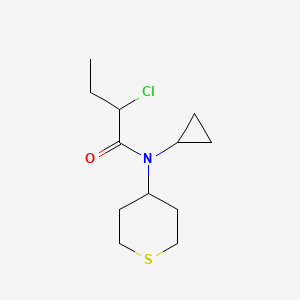
2-chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)butanamide
Overview
Description
2-chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)butanamide is a useful research compound. Its molecular formula is C12H20ClNOS and its molecular weight is 261.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)butanamide is a synthetic compound characterized by its unique structural features, including a chloro group, a cyclopropyl moiety, and a tetrahydro-2H-thiopyran ring. Its molecular formula is C12H20ClNOS, with a molecular weight of approximately 261.81 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as a modulator of various biochemical pathways.
The presence of the chloro substituent enhances the compound's reactivity, allowing it to participate in nucleophilic substitution reactions. The amide functional group contributes to its stability and potential hydrolysis under acidic or basic conditions.
Research indicates that this compound may interact with retinoid-related orphan receptor gamma (RORγ), which plays a significant role in immune responses and inflammation. Compounds that modulate RORγ are being explored for their therapeutic potential in autoimmune diseases and inflammatory conditions.
Biological Activity
Preliminary studies have suggested that this compound exhibits notable biological activities:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, including Gram-positive bacteria. Its minimum inhibitory concentration (MIC) values range from 1.95 to 15.62 mg/ml for certain derivatives.
- Anticonvulsant Effects : In animal models, specific derivatives of compounds related to this compound demonstrated statistically significant anticonvulsant activity.
Comparative Analysis with Similar Compounds
To better understand the unique biological profile of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide | Contains an amino group instead of a chloro group | Potentially similar RORγ modulation |
| 3-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide | Contains a thiadiazole ring | Investigated for proteomics applications |
| N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)-propanoic acid | Lacks chloro substitution | Explored for anti-inflammatory properties |
This table highlights how structural variations can significantly influence biological activity, emphasizing the importance of the chloro group in enhancing biological modulation.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Antimicrobial Studies : A series of thiazoles and selenazoles derived from dihydro-2H-thiopyran showed strong antimicrobial activity against various pathogens, indicating that modifications in the thiopyran structure can lead to enhanced efficacy.
- Anticonvulsant Research : In studies using the pentylenetetrazole model, compounds with similar structural motifs exhibited protective effects against seizures, suggesting that derivatives of this compound may also possess anticonvulsant properties.
- RORγ Modulation : Research into RORγ modulators has indicated promising therapeutic avenues for treating autoimmune diseases. The unique structure of this compound allows it to potentially act as an effective modulator within these pathways.
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-(thian-4-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNOS/c1-2-11(13)12(15)14(9-3-4-9)10-5-7-16-8-6-10/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLCQGSXLWGHTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C1CC1)C2CCSCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















